Cas no 2227723-16-0 ((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)

(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine is a chiral amine derivative featuring a brominated and methyl-substituted furan moiety. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereospecific configuration and functionalized heterocyclic structure. The bromine substituent enhances reactivity for further cross-coupling transformations, while the methyl group contributes to steric and electronic modulation. The (2R)-configuration makes it valuable for enantioselective applications, particularly in the development of bioactive molecules. Its well-defined structure and synthetic versatility make it a useful intermediate for pharmaceutical research, enabling precise modifications in target-oriented synthesis. High purity and stability further support its utility in complex organic reactions.
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine structure
2227723-16-0 structure
商品名:(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
CAS番号:2227723-16-0
MF:C9H14BrNO
メガワット:232.117561817169
CID:6000553
PubChem ID:165694844

(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
    • 2227723-16-0
    • EN300-1904873
    • インチ: 1S/C9H14BrNO/c1-6-5-9(10)12-8(6)4-3-7(2)11/h5,7H,3-4,11H2,1-2H3/t7-/m1/s1
    • InChIKey: VPVARPVZZKSRCF-SSDOTTSWSA-N
    • ほほえんだ: BrC1=CC(C)=C(CC[C@@H](C)N)O1

計算された属性

  • せいみつぶんしりょう: 231.02588g/mol
  • どういたいしつりょう: 231.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904873-1.0g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
1g
$2537.0 2023-06-01
Enamine
EN300-1904873-10.0g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
10g
$10911.0 2023-06-01
Enamine
EN300-1904873-0.1g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
0.1g
$2232.0 2023-09-18
Enamine
EN300-1904873-0.25g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
0.25g
$2333.0 2023-09-18
Enamine
EN300-1904873-5.0g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
5g
$7358.0 2023-06-01
Enamine
EN300-1904873-0.05g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
0.05g
$2131.0 2023-09-18
Enamine
EN300-1904873-1g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
1g
$2537.0 2023-09-18
Enamine
EN300-1904873-10g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
10g
$10911.0 2023-09-18
Enamine
EN300-1904873-2.5g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
2.5g
$4973.0 2023-09-18
Enamine
EN300-1904873-0.5g
(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine
2227723-16-0
0.5g
$2435.0 2023-09-18

(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine 関連文献

(2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amineに関する追加情報

Chemical Compound CAS No. 2227723-16-0: (2R)-4-(5-Bromo-3-Methylfuran-2-yl)Butan-2-Amine

The chemical compound with CAS No. 2227723-16-0, known as (2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a butanamine backbone with a chiral center at the second carbon, making it an (R)-configured amine. The substituent at the fourth position is a 5-bromo-3-methylfuran ring, which introduces electronic and steric effects that influence the compound's properties.

Recent studies have highlighted the importance of (R)-configured amines in drug design due to their potential to interact selectively with biological targets. The presence of the bromine atom in the furan ring adds a layer of complexity to the molecule, enhancing its ability to participate in various chemical reactions. For instance, the bromine substituent can act as an electron-withdrawing group, modulating the electronic environment of the molecule and potentially increasing its bioavailability.

The synthesis of (2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine involves a multi-step process that typically includes nucleophilic substitution, oxidation, and stereoselective reduction. Researchers have optimized these steps to achieve high yields and enantiomeric purity, which are critical for applications in asymmetric catalysis and chiral resolution.

In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are key targets for treating various diseases, including cardiovascular disorders and neurodegenerative conditions. Recent research has demonstrated that analogs of this compound can modulate GPCR activity with high specificity, making them valuable leads for drug discovery.

Moreover, the furan moiety in the molecule has been implicated in anti-inflammatory and antioxidant activities. Studies have shown that compounds containing furan rings can scavenge free radicals and reduce oxidative stress, which are mechanisms underlying several chronic diseases. The bromine substitution further enhances these properties by stabilizing reactive intermediates.

From a materials science perspective, (R)-configured amines like this compound are being explored for their potential in polymer synthesis and catalysis. Their chiral centers can induce asymmetry in polymer chains, leading to novel materials with unique mechanical and optical properties.

In conclusion, (R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine is a versatile compound with diverse applications across multiple disciplines. Its stereochemistry and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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